TASP0390325

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

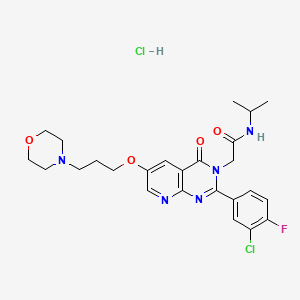

2-[2-(3-chloro-4-fluorophenyl)-6-(3-morpholin-4-ylpropoxy)-4-oxopyrido[2,3-d]pyrimidin-3-yl]-N-propan-2-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29ClFN5O4.ClH/c1-16(2)29-22(33)15-32-24(17-4-5-21(27)20(26)12-17)30-23-19(25(32)34)13-18(14-28-23)36-9-3-6-31-7-10-35-11-8-31;/h4-5,12-14,16H,3,6-11,15H2,1-2H3,(H,29,33);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIXGNLBPARAII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C(=NC2=C(C1=O)C=C(C=N2)OCCCN3CCOCC3)C4=CC(=C(C=C4)F)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30Cl2FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TASP0390325: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

TASP0390325 is a potent and selective antagonist of the Arginine Vasopressin Receptor 1B (AVPR1B). Its mechanism of action centers on its high-affinity binding to the AVPR1B, thereby competitively inhibiting the binding of the endogenous ligand, arginine vasopressin (AVP). This antagonism effectively blocks the downstream signaling cascades initiated by AVP at this specific receptor subtype. The AVPR1B is predominantly expressed in the anterior pituitary gland, where it plays a crucial role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. By blocking AVP's action at the pituitary AVPR1B, this compound modulates the release of adrenocorticotropic hormone (ACTH), a key mediator of the stress response.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the in vitro and in vivo pharmacological profile of this compound.

Table 1: In Vitro Receptor Binding Affinity

| Target | Species | Preparation | Radioligand | IC50 (nM) | Reference |

| AVPR1B | Human | Recombinant | [³H]-AVP | 2.72 | [1] |

| AVPR1B | Rat | Anterior Pituitary Membranes | [³H]-AVP | 2.22 | [1] |

Table 2: In Vitro Functional Antagonist Activity

| Assay | Cell Line | Stimulus | Measured Response | IC50 (nM) | Reference |

| Calcium Influx | Not Specified | 2.5 nM AVP | Intracellular Ca²⁺ Increase | 20.2 | [1] |

Table 3: In Vivo Pharmacodynamic Activity

| Animal Model | Challenge | Measured Effect | Route of Administration | Effective Dose | Reference |

| Rat | CRF/dDAVP | Inhibition of plasma ACTH increase | Oral | 1 mg/kg | [1] |

| Rat | Forced Swimming Test | Antidepressant-like effect | Oral | Not Specified | [1] |

| Rat | Olfactory Bulbectomy | Antidepressant-like effect | Oral | Not Specified | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the human and rat AVPR1B.

Methodology:

-

Membrane Preparation:

-

For the human receptor, membranes were prepared from cells recombinantly expressing the human AVPR1B.

-

For the rat receptor, anterior pituitary glands were dissected from rats and homogenized to prepare a crude membrane fraction.

-

-

Binding Reaction:

-

Membranes were incubated with a fixed concentration of the radioligand, [³H]-Arginine Vasopressin ([³H]-AVP).

-

Increasing concentrations of this compound were added to compete with the radioligand for binding to the receptor.

-

Non-specific binding was determined in the presence of a high concentration of unlabeled AVP.

-

-

Incubation and Filtration:

-

The reaction mixture was incubated to allow for binding to reach equilibrium.

-

The reaction was terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters was measured using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of [³H]-AVP (IC50) was calculated using non-linear regression analysis.

-

In Vitro Functional Calcium Influx Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit AVP-induced intracellular calcium mobilization.

Methodology:

-

Cell Culture:

-

A suitable cell line endogenously or recombinantly expressing the AVPR1B was cultured to an appropriate density.

-

-

Calcium Indicator Loading:

-

Cells were loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) that exhibits a change in fluorescence intensity upon binding to calcium.

-

-

Compound Treatment:

-

Cells were pre-incubated with varying concentrations of this compound.

-

-

Stimulation and Measurement:

-

Cells were then stimulated with a fixed concentration of AVP (e.g., 2.5 nM) to induce an increase in intracellular calcium.

-

The change in fluorescence, corresponding to the change in intracellular calcium concentration, was measured in real-time using a fluorescence plate reader or microscope.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the AVP-induced calcium response (IC50) was determined.

-

In Vivo CRF/dDAVP-Induced ACTH Release in Rats

Objective: To evaluate the in vivo efficacy of this compound in blocking the HPA axis response.

Methodology:

-

Animal Acclimation:

-

Male rats were acclimated to the housing conditions for a specified period.

-

-

Drug Administration:

-

This compound was administered orally at various doses. A vehicle control group was also included.

-

-

HPA Axis Stimulation:

-

After a defined pre-treatment time, rats were challenged with an intravenous or intraperitoneal injection of a combination of corticotropin-releasing factor (CRF) and desmopressin (B549326) (dDAVP), a V2 receptor agonist used to prevent hypotensive effects of CRF.

-

-

Blood Sampling:

-

Blood samples were collected at specific time points after the challenge.

-

-

ACTH Measurement:

-

Plasma was separated from the blood samples, and the concentration of ACTH was measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Data Analysis:

-

The effect of this compound on the CRF/dDAVP-induced increase in plasma ACTH levels was calculated and compared to the vehicle-treated group.

-

Visualizations

Signaling Pathway of AVPR1B and Inhibition by this compound

Caption: AVPR1B signaling cascade and its inhibition by this compound.

Experimental Workflow for In Vivo ACTH Challenge

Caption: Workflow for assessing this compound's in vivo efficacy.

References

TASP0390325: A Technical Guide to a Novel Vasopressin V1B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

TASP0390325 is a potent, selective, and orally bioavailable antagonist of the arginine vasopressin receptor 1B (V1B). The V1B receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, playing a significant role in the regulation of stress, anxiety, and depression. Preclinical studies have demonstrated the high affinity and antagonist activity of this compound at the V1B receptor, leading to antidepressant and anxiolytic effects in various rodent models. This technical guide provides a comprehensive overview of this compound, including its pharmacological data, detailed experimental protocols for its evaluation, and a visualization of the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, particularly those focused on novel therapeutics for stress-related psychiatric disorders.

Introduction

The arginine vasopressin (AVP) system, and specifically the V1B receptor subtype, has emerged as a promising target for the development of novel treatments for depression and anxiety disorders.[1] The V1B receptor is predominantly expressed in the anterior pituitary, where it mediates the effects of AVP on adrenocorticotropic hormone (ACTH) release, a critical step in the HPA axis stress response.[2][3] Dysregulation of the HPA axis is a well-established pathophysiological hallmark of major depressive disorder. This compound is a novel small molecule antagonist designed to selectively target the V1B receptor, thereby modulating HPA axis hyperactivity and exerting therapeutic effects.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Receptor Binding Affinity of this compound [4]

| Receptor | Species | Radioligand | IC50 (nM) |

| V1B | Human (recombinant) | [³H]-AVP | 2.72 |

| V1B | Rat (anterior pituitary) | [³H]-AVP | 2.22 |

Table 2: In Vitro Functional Antagonist Activity of this compound [4]

| Assay | Cell Line | Agonist | IC50 (nM) |

| AVP-induced Ca²⁺ influx | CHO (human V1B) | Arginine Vasopressin (2.5 nM) | 20.2 |

Table 3: In Vivo Efficacy of this compound in a Neuroendocrine Challenge Model [4]

| Model | Species | Challenge | This compound Dose (p.o.) | Outcome |

| CRF/dDAVP-induced ACTH release | Rat | Corticotropin-releasing factor / desmopressin | 1 mg/kg | Significant antagonism of ACTH increase |

Signaling Pathways and Experimental Workflows

Vasopressin V1B Receptor Signaling Pathway

The V1B receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Upon binding of arginine vasopressin (AVP), the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers downstream cellular responses, including the secretion of ACTH from pituitary corticotrophs. This compound acts as a competitive antagonist at the V1B receptor, blocking the binding of AVP and thereby inhibiting this signaling cascade.

Caption: Vasopressin V1B receptor signaling cascade.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of this compound involves two key assays: a radioligand binding assay to determine its affinity for the V1B receptor, and a functional assay to measure its antagonist activity.

Caption: Workflow for in vitro characterization of this compound.

Detailed Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of this compound for the human and rat V1B receptors.

Materials:

-

Membrane preparations from CHO cells stably expressing the human V1B receptor or from rat anterior pituitaries.

-

[³H]-Arginine Vasopressin ([³H]-AVP) as the radioligand.

-

This compound at various concentrations.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

Procedure:

-

In a 96-well plate, combine the membrane preparation, [³H]-AVP (final concentration ~1 nM), and varying concentrations of this compound or vehicle in binding buffer.

-

For non-specific binding determination, add a high concentration of unlabeled AVP (e.g., 1 µM) instead of this compound.

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data.

Intracellular Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit AVP-induced intracellular calcium mobilization.

Materials:

-

CHO cells stably expressing the human V1B receptor.

-

A fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Arginine Vasopressin (AVP).

-

This compound at various concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Procedure:

-

Seed the hV1B-CHO cells in a 96-well black-walled, clear-bottom plate and culture until confluent.

-

Load the cells with the calcium indicator dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM at 37°C for 60 minutes).

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of this compound or vehicle to the wells and incubate for 15 minutes at room temperature.

-

Measure the baseline fluorescence using a fluorescence plate reader.

-

Add AVP (final concentration ~2.5 nM) to stimulate the cells.

-

Immediately measure the change in fluorescence intensity over time.

-

Calculate the inhibition of the AVP-induced calcium response by this compound and determine the IC50 value.

CRF/dDAVP-Induced ACTH Release in Rats

Objective: To evaluate the in vivo efficacy of this compound in blocking the V1B receptor-mediated release of ACTH in the anterior pituitary.[1]

Materials:

-

Male Sprague-Dawley rats.

-

This compound.

-

Corticotropin-releasing factor (CRF).

-

Desmopressin (dDAVP).

-

Anesthesia.

-

Blood collection supplies.

-

ACTH ELISA kit.

Procedure:

-

Administer this compound or vehicle orally to the rats.

-

After a predetermined time (e.g., 60 minutes), anesthetize the rats.

-

Collect a baseline blood sample.

-

Administer a co-injection of CRF (e.g., 3 µg/kg, i.v.) and dDAVP (e.g., 10 µg/kg, i.v.) to stimulate ACTH release.

-

Collect blood samples at various time points post-injection (e.g., 15, 30, and 60 minutes).

-

Separate the plasma and store at -80°C until analysis.

-

Measure the plasma ACTH concentrations using an ELISA kit.

-

Analyze the data to determine the effect of this compound on the CRF/dDAVP-induced increase in plasma ACTH levels.

Forced Swim Test in Rats

Objective: To assess the antidepressant-like activity of this compound.[1]

Materials:

-

Male Sprague-Dawley rats.

-

This compound.

-

A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

-

A video recording system.

Procedure:

-

Administer this compound or vehicle orally for a specified number of days (e.g., 14 days).

-

On the test day, place each rat individually into the cylinder of water for a 5-minute session.

-

Record the entire session using a video camera.

-

An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the rat makes only the movements necessary to keep its head above water.

-

Compare the duration of immobility between the this compound-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Olfactory Bulbectomy (OBX) Model in Rats

Objective: To evaluate the antidepressant-like effects of this compound in a surgical model of depression.[1][5]

Procedure:

-

Surgery: Anesthetize male Sprague-Dawley rats. Perform a bilateral olfactory bulbectomy by aspirating the olfactory bulbs. Sham-operated rats undergo the same surgical procedure without the removal of the bulbs.

-

Recovery: Allow the rats to recover for at least 14 days. OBX rats typically exhibit hyperactivity in a novel environment, which is a key behavioral characteristic of this model.

-

Treatment: Administer this compound or vehicle orally to both OBX and sham-operated rats for a specified period (e.g., 14 days).

-

Behavioral Testing: Assess the locomotor activity of the rats in an open-field arena.

-

Analysis: Compare the locomotor activity of the different groups. A reversal of the OBX-induced hyperactivity by this compound suggests an antidepressant-like effect.

Conclusion

This compound is a promising V1B receptor antagonist with a well-characterized in vitro and in vivo pharmacological profile. The data presented in this technical guide, along with the detailed experimental protocols, provide a solid foundation for further investigation of this compound as a potential therapeutic agent for depression, anxiety, and other stress-related disorders. The provided diagrams of the signaling pathway and experimental workflows offer a clear visual representation of its mechanism of action and the methods used for its evaluation. This comprehensive resource is intended to facilitate future research and development efforts in this important therapeutic area.

References

- 1. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vasopressin V1B Receptor Antagonists as Potential Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prediction of a clinically effective dose of THY1773, a novel V 1B receptor antagonist, based on preclinical data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Olfactory Bulbectomy Model of Depression Lowers Responding for Food in Male and Female Rats: The Modulating Role of Caloric Restriction and Response Requirement - PMC [pmc.ncbi.nlm.nih.gov]

TASP0390325: A V₁B Receptor Antagonist for Depression and Anxiety Research

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of TASP0390325, a potent and orally active antagonist of the arginine vasopressin (AVP) V₁B receptor. Developed for research in the fields of depression and anxiety, this document consolidates key quantitative data, detailed experimental protocols, and the underlying signaling pathways to support further investigation and drug development efforts.

Core Mechanism of Action

This compound exerts its therapeutic effects by targeting the vasopressin V₁B receptor, a critical component of the hypothalamic-pituitary-adrenal (HPA) axis. The HPA axis is a primary neuroendocrine system responsible for managing stress responses. In certain mood and anxiety disorders, this system is often dysregulated, leading to hyperactivity.

Arginine vasopressin, released from the hypothalamus, acts synergistically with corticotropin-releasing factor (CRF) to stimulate the release of adrenocorticotropic hormone (ACTH) from the anterior pituitary.[1][2] This action is mediated by AVP binding to V₁B receptors on pituitary corticotrophs.[3] this compound selectively blocks these V₁B receptors, thereby attenuating the AVP-mediated potentiation of ACTH release. This modulation of the HPA axis is the primary mechanism underlying its observed antidepressant and anxiolytic properties in preclinical models.[4]

Signaling Pathway of this compound Intervention

The following diagram illustrates the HPA axis and the specific point of intervention for this compound.

Quantitative Data Summary

The following tables summarize the in vitro binding affinity, functional antagonism, and in vivo target engagement of this compound.

Table 1: In Vitro Receptor Binding Affinity

| Target | Preparation | Radioligand | IC₅₀ (nM) | Reference |

| Human V₁B Receptor | Recombinant CHO cells | [³H]-AVP | 2.72 | [5] |

| Rat V₁B Receptor | Anterior pituitary membranes | [³H]-AVP | 2.22 | [5] |

Table 2: In Vitro Functional Antagonist Activity

| Assay | Cell Line | Agonist | IC₅₀ (nM) | Reference |

| AVP-induced Ca²⁺ influx | CHO cells (human V₁B) | AVP (2.5 nM) | 20.2 | [5] |

Table 3: In Vivo Pharmacodynamic Efficacy

| Model | Species | Challenge | Administration | Dose (mg/kg) | Effect | Reference |

| HPA Axis Modulation | Rat | CRF/dDAVP | Oral | 1 | Significant antagonism of ACTH increase | [4][5] |

| Forced Swimming Test | Rat | - | Oral | 3 - 10 | Significant decrease in immobility time | [4] |

| Elevated Plus-Maze | Rat | - | Oral | 3 - 10 | Significant increase in open arm time | [4] |

| Social Interaction | Rat | - | Oral | 3 - 10 | Significant increase in interaction time | [4] |

Experimental Protocols

Detailed methodologies for key in vivo and in vitro experiments are provided below, based on the characterization studies of this compound.[4]

In Vivo HPA Axis Modulation: CRF/dDAVP Challenge in Rats

This protocol assesses the ability of this compound to block V₁B receptors in the anterior pituitary in vivo.

-

Animals: Male Sprague-Dawley rats.

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

-

Drug Administration: this compound is suspended in a 0.5% methylcellulose (B11928114) solution and administered orally (p.o.) 60 minutes prior to the challenge.

-

Challenge Protocol:

-

Rats are anesthetized with pentobarbital (B6593769) sodium.

-

A combination of human/rat corticotropin-releasing factor (CRF) at 1 µg/kg and desmopressin (B549326) (dDAVP), a V₂ receptor agonist that also binds to V₁B receptors, at 1 µg/kg is administered intravenously (i.v.).

-

Blood samples are collected 15 minutes after the challenge via the abdominal aorta into tubes containing EDTA-2Na.

-

-

Endpoint Measurement: Plasma is separated by centrifugation, and ACTH levels are quantified using a commercially available enzyme immunoassay (EIA) kit.

-

Statistical Analysis: Data are analyzed using a one-way analysis of variance (ANOVA) followed by Dunnett's test for post-hoc comparisons.

Antidepressant-Like Activity: Forced Swimming Test (FST) in Rats

The FST is a standard behavioral model used to screen for antidepressant efficacy.

-

Animals: Male Sprague-Dawley rats.

-

Apparatus: A transparent cylinder (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.

-

Drug Administration: this compound is administered orally 60 minutes before the test session.

-

Test Procedure:

-

Rats undergo a 15-minute pre-test session 24 hours before the main test.

-

On the test day, rats are placed in the cylinder for a 5-minute session.

-

The duration of immobility (time spent floating with only minor movements to maintain balance) during the 5-minute test is recorded.

-

-

Statistical Analysis: Immobility time is compared between vehicle and drug-treated groups using ANOVA followed by Dunnett's test.

Anxiolytic-Like Activity: Elevated Plus-Maze (EPM) Test in Rats

The EPM test assesses anxiety-like behavior based on the rodent's natural aversion to open, elevated spaces.

-

Animals: Male Wistar rats.

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms (50 cm long, 10 cm wide), elevated 50 cm from the floor.

-

Drug Administration: this compound is administered orally 60 minutes prior to testing.

-

Test Procedure:

-

Each rat is placed in the center of the maze, facing an open arm.

-

The animal is allowed to explore the maze freely for 5 minutes.

-

Behavior is recorded by an overhead video camera.

-

-

Endpoint Measurement: Key parameters measured include the time spent in the open arms and the number of entries into the open and closed arms.

-

Statistical Analysis: Data are analyzed using Student's t-test or ANOVA to compare drug-treated groups with the vehicle control group.

Experimental Workflow Visualization

The following diagram outlines the workflow for a typical preclinical study evaluating the anxiolytic effects of this compound using the Elevated Plus-Maze.

Conclusion

This compound is a well-characterized V₁B receptor antagonist with a clear mechanism of action centered on the modulation of the HPA axis. Preclinical data robustly support its antidepressant and anxiolytic potential. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to incorporate this compound into their research programs, facilitating further exploration of the vasopressin system as a therapeutic target for stress-related psychiatric disorders.

References

- 1. Arginine vasopressin potentiates adrenocorticotropin release induced by ovine corticotropin-releasing factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence for arginine vasopressin as the primary activator of the HPA axis during adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Association of HPA Axis Hormones with Copeptin After Psychological Stress Differ by Sex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

In Vitro Characterization of TASP0390325: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TASP0390325 is a potent and selective antagonist of the arginine vasopressin receptor 1B (V1B). The V1B receptor, predominantly expressed in the anterior pituitary and various brain regions, plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, stress responses, and emotional behaviors.[1][2] Dysregulation of the V1B receptor system has been implicated in the pathophysiology of depression and anxiety disorders, making it a compelling target for novel therapeutic interventions. This document provides a comprehensive overview of the in vitro pharmacological characterization of this compound, detailing its binding affinity, functional antagonism, and the underlying signaling pathways.

Core Data Summary

The in vitro activity of this compound has been quantified through radioligand binding assays and functional assessments of intracellular calcium mobilization. These data highlight its high affinity and potent antagonist properties at the V1B receptor.

Table 1: Radioligand Binding Affinity of this compound for V1B Receptors

| Target | Species | Radioligand | Assay Type | IC50 (nM) | Reference |

| V1B Receptor | Human (recombinant) | [³H]-AVP | Competition Binding | 2.72 | [3] |

| V1B Receptor | Rat (anterior pituitary membranes) | [³H]-AVP | Competition Binding | 2.22 | [3] |

| V1B Receptor | Monkey (pituitary slices) | ¹¹C-TASP699 | Competition Binding | 2.16 | [3] |

Table 2: Functional Antagonist Activity of this compound

| Assay | Cell Type | Agonist | Measured Response | IC50 (nM) | Reference |

| Calcium Mobilization | Not Specified | 2.5 nM AVP | Increase in intracellular Ca²⁺ | 20.2 | [3] |

Signaling Pathways

V1B Receptor Signaling Cascade

The V1B receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway.[4][5] Upon agonist binding, such as arginine vasopressin (AVP), the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium concentration mediates various downstream cellular responses, including the release of adrenocorticotropic hormone (ACTH) from the anterior pituitary.[4][6] this compound, as a V1B receptor antagonist, blocks the initial step of this cascade by preventing AVP from binding to the receptor.

References

- 1. Frontiers | Social Context, Stress, Neuropsychiatric Disorders, and the Vasopressin 1b Receptor [frontiersin.org]

- 2. Targeting the Arginine Vasopressin V1b Receptor System and Stress Response in Depression and Other Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Vasopressin receptor 1B - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PMC [pmc.ncbi.nlm.nih.gov]

The V1B Receptor Antagonist TASP0390325: A Modulator of the Hypothalamic-Pituitary-Adrenal Axis

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the effects of TASP0390325, a potent and selective arginine vasopressin receptor 1B (V1B) antagonist, on the Hypothalamic-Pituitary-Adrenal (HPA) axis. This compound has demonstrated potential as an antidepressant and anxiolytic agent, with its mechanism of action intrinsically linked to the modulation of stress-induced HPA axis hyperactivity.[1] This document collates available quantitative data, details key experimental protocols, and visualizes the underlying biological pathways to serve as a technical resource for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: V1B Receptor Antagonism

The HPA axis is a critical neuroendocrine system that regulates the body's response to stress. A key component of this axis is the synergistic action of corticotropin-releasing factor (CRF) and arginine vasopressin (AVP) on the anterior pituitary to stimulate the release of adrenocorticotropic hormone (ACTH). AVP exerts its effects on ACTH secretion primarily through the V1B receptor, which is highly expressed in the corticotrophs of the anterior pituitary.[2][3]

This compound is a high-affinity, orally active, non-peptide antagonist of the V1B receptor.[1][4] By blocking the V1B receptor, this compound effectively inhibits the AVP-mediated potentiation of CRF-induced ACTH release. This targeted action on the anterior pituitary forms the basis of its ability to modulate HPA axis activity.

Quantitative Data on HPA Axis Modulation

Effect of this compound on Plasma ACTH Levels in Rats

The following table summarizes the in vivo efficacy of orally administered this compound in a rat model of CRF/dDAVP-induced ACTH release. Desmopressin (dDAVP) is a synthetic analogue of vasopressin.

| Treatment Group | Dose (mg/kg, p.o.) | Plasma ACTH (pg/mL) (Mean ± SEM) | % Inhibition of ACTH Increase |

| Vehicle | - | 537.8 ± 61.9 | - |

| This compound | 0.3 | 425.3 ± 55.4 | 20.9% |

| This compound | 1 | 287.6 ± 38.1 | 46.5% |

| This compound | 3 | 185.2 ± 25.0** | 65.6% |

| p<0.05, **p<0.01 vs. Vehicle group (Dunnett's test). Data extracted from Iijima et al., 2014. |

Effect of V1B Receptor Antagonist (ABT-436) on Plasma Cortisol in Humans

To provide insight into the likely downstream effects of V1B antagonism on adrenal steroidogenesis, the following data from a clinical trial with another V1B antagonist, ABT-436, is presented. This study in patients with major depressive disorder demonstrates a reduction in both basal and CRH-stimulated cortisol levels.

| Treatment Group | Change in 24-h Urinary Free Cortisol | Change in Post-CRH Plasma Cortisol (AUC) |

| Placebo | - | - |

| ABT-436 (800 mg/day) | ↓ 25% (p < 0.001) | ↓ 46% (p < 0.001) |

| Data extracted from a Phase 1b clinical trial of ABT-436. |

Experimental Protocols

CRF/dDAVP-Induced ACTH Release in Rats

This protocol is a standard method to evaluate the in vivo efficacy of V1B receptor antagonists.

Objective: To determine the ability of this compound to inhibit the increase in plasma ACTH induced by the synergistic action of CRF and a vasopressin analogue.

Animals: Male Sprague-Dawley rats.

Procedure:

-

Drug Administration: this compound is suspended in a 0.5% methylcellulose (B11928114) solution and administered orally (p.o.) at the desired doses (e.g., 0.3, 1, 3 mg/kg). The vehicle group receives the methylcellulose solution alone.

-

Induction of ACTH Release: One hour after the administration of this compound or vehicle, rats are anesthetized with pentobarbital. A solution containing rat CRF (3 µg/kg) and dDAVP (3 µg/kg) in saline is administered intravenously (i.v.).

-

Blood Sampling: Fifteen minutes after the CRF/dDAVP injection, blood samples are collected from the abdominal aorta into tubes containing EDTA-2Na.

-

Plasma Separation: The blood samples are immediately centrifuged at 4°C to separate the plasma.

-

ACTH Measurement: Plasma ACTH concentrations are determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

Measurement of Plasma Corticosterone (B1669441) by ELISA

This protocol outlines a general procedure for quantifying corticosterone levels in rat plasma.

Objective: To measure the concentration of corticosterone in plasma samples.

Materials:

-

Rat Corticosterone ELISA Kit (commercially available from various suppliers, e.g., FineTest®, ELK Biotechnology, Thermo Fisher Scientific).[5][6][7]

-

Microplate reader capable of measuring absorbance at 450 nm.

-

Calibrated pipettes.

-

Distilled or deionized water.

Procedure (Example based on a competitive ELISA):

-

Sample Preparation: Plasma samples are collected and stored at -20°C or -80°C until analysis. Avoid repeated freeze-thaw cycles. If necessary, dilute samples with the provided assay buffer.

-

Assay Procedure:

-

Bring all reagents and samples to room temperature.

-

Add a specific volume of standards, control, and samples to the appropriate wells of the corticosterone antibody-coated microplate.

-

Add the enzyme-conjugated corticosterone to each well. This will compete with the corticosterone in the sample for binding to the antibody.

-

Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature or 37°C.

-

Wash the plate several times with the provided wash buffer to remove unbound reagents.

-

Add the substrate solution to each well. The enzyme will catalyze a color change.

-

Incubate for a specified time in the dark.

-

Add the stop solution to terminate the reaction.

-

-

Data Analysis:

-

Measure the optical density (OD) of each well at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the OD of the standards against their known concentrations.

-

Determine the concentration of corticosterone in the samples by interpolating their OD values on the standard curve. The lower the OD, the higher the concentration of corticosterone in the sample.

-

Visualizing the Pathways and Workflows

HPA Axis Signaling Pathway and the Role of this compound

Caption: HPA axis signaling and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound's Effect on ACTH

Caption: Workflow for CRF/dDAVP-induced ACTH release experiment.

Conclusion

This compound is a selective V1B receptor antagonist that effectively modulates the HPA axis by inhibiting AVP-mediated ACTH release from the anterior pituitary. The available preclinical data demonstrates a dose-dependent reduction in stress-induced ACTH levels. While direct evidence for this compound's effect on corticosterone is pending, the established mechanism of action and data from other V1B antagonists strongly support a subsequent attenuation of adrenal corticosterone secretion. The experimental protocols and pathway diagrams provided in this document offer a foundational resource for further research and development of this compound and other V1B receptor antagonists as potential therapeutics for stress-related disorders.

References

- 1. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vasopressin V1B Receptor Antagonists as Potential Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. fn-test.com [fn-test.com]

- 6. elkbiotech.com [elkbiotech.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

In-Depth Pharmacological Profile of TASP0390325: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of TASP0390325, a potent and selective antagonist of the arginine vasopressin (AVP) V1B receptor. This compound has demonstrated significant potential in preclinical models for the treatment of depression and anxiety disorders. This document details its mechanism of action, binding affinity, in vitro and in vivo efficacy, and available pharmacokinetic data, supported by detailed experimental protocols and visual representations of its signaling pathway and experimental workflows.

Core Pharmacological Attributes

This compound is a high-affinity, orally active antagonist of the arginine vasopressin receptor 1B (V1B receptor).[1] Its pharmacological activity is characterized by its ability to dose-dependently inhibit the binding of [3H]-AVP to both recombinant human and rat V1B receptors.[1] This antagonistic action at the V1B receptor is believed to underlie its observed antidepressant and anxiolytic effects in various animal models.[2]

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound.

| Parameter | Species/System | Value | Reference |

| IC50 ([3H]-AVP Binding) | Recombinant Human V1B Receptors | 2.72 nM | [1] |

| IC50 ([3H]-AVP Binding) | Rat Anterior Pituitary Membranes | 2.22 nM | [1] |

| IC50 (AVP-induced [Ca2+]i increase) | Unknown Cell Line | 20.2 nM | [1] |

No comprehensive preclinical pharmacokinetic data such as Cmax, Tmax, half-life, and oral bioavailability for this compound were available in the public domain at the time of this review.

Mechanism of Action and Signaling Pathway

The V1B receptor, the primary target of this compound, is a G protein-coupled receptor (GPCR) predominantly expressed on the corticotrophs of the anterior pituitary gland. Upon binding of its endogenous ligand, arginine vasopressin (AVP), the V1B receptor couples to the Gq/11 family of G proteins. This activation initiates a signaling cascade involving phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This rise in intracellular calcium is a critical step in the signaling pathway that ultimately contributes to the secretion of adrenocorticotropic hormone (ACTH).

This compound, as a selective antagonist, competitively binds to the V1B receptor, thereby preventing the binding of AVP and inhibiting this downstream signaling cascade. This blockade of AVP-induced signaling is the fundamental mechanism underlying its pharmacological effects.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological assays and information available for this compound.

Radioligand Binding Assay ([3H]-AVP)

Objective: To determine the binding affinity of this compound to the V1B receptor.

Materials:

-

Membrane preparations from cells expressing recombinant human or rat V1B receptors, or rat anterior pituitary tissue.

-

[3H]-Arginine Vasopressin ([3H]-AVP) as the radioligand.

-

This compound (unlabeled) as the competitor.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-AVP, and varying concentrations of this compound.

-

Equilibrium: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-AVP (IC50 value) by non-linear regression analysis.

Functional Antagonism Assay (Intracellular Calcium Mobilization)

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit AVP-induced intracellular calcium ([Ca2+]i) release.

Materials:

-

A suitable cell line endogenously or recombinantly expressing the V1B receptor.

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Arginine Vasopressin (AVP) as the agonist.

-

This compound as the antagonist.

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium).

-

A fluorescence plate reader or microscope capable of measuring intracellular calcium concentrations.

Procedure:

-

Cell Plating: Seed the V1B receptor-expressing cells in a multi-well plate suitable for fluorescence measurements.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Stimulation: Add a fixed concentration of AVP to stimulate the V1B receptors.

-

Measurement: Immediately measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the AVP-induced calcium response (IC50 value) using non-linear regression.

In Vivo Efficacy Models

Objective: To evaluate the antidepressant-like activity of this compound in rodents.

Apparatus: A transparent cylindrical container filled with water to a depth that prevents the animal from touching the bottom or escaping.

Procedure:

-

Acclimation: Allow the animals to acclimate to the testing room.

-

Drug Administration: Administer this compound or vehicle orally at specified doses and time points before the test.

-

Test Session: Place each animal individually into the water-filled cylinder for a predetermined period (e.g., 6 minutes).

-

Behavioral Scoring: Record the duration of immobility during the latter part of the test session (e.g., the last 4 minutes). Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

-

Data Analysis: Compare the immobility time between the this compound-treated groups and the vehicle-treated group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Objective: To assess the anxiolytic-like activity of this compound in rodents.

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.

Procedure:

-

Acclimation: Acclimate the animals to the testing environment.

-

Drug Administration: Administer this compound or vehicle orally at specified doses and time points before the test.

-

Test Session: Place each animal in the center of the maze, facing an open arm, and allow it to explore freely for a set duration (e.g., 5 minutes).

-

Behavioral Recording: Record the time spent in and the number of entries into the open and closed arms.

-

Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters in the this compound-treated groups compared to the vehicle group suggests an anxiolytic-like effect.

Conclusion

This compound is a potent and selective V1B receptor antagonist with a clear mechanism of action involving the inhibition of AVP-mediated intracellular calcium signaling. Its high binding affinity for both human and rat V1B receptors translates to functional antagonism in vitro. Preclinical studies in established rodent models of depression and anxiety demonstrate its potential therapeutic efficacy. Further investigation into its pharmacokinetic profile and continued evaluation in more complex disease models are warranted to fully elucidate its clinical potential.

References

TASP0390325: A Technical Guide to its Application in Thermoregulation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

TASP0390325 is a potent and selective antagonist of the arginine vasopressin receptor 1b (AVPr1b). Arginine vasopressin (AVP) is a neuropeptide with a well-established role in a variety of physiological processes, including social behavior, stress responses, and the regulation of body temperature. The diverse actions of AVP are mediated by at least three receptor subtypes: V1a, V1b (or V3), and V2. While the roles of V1a and V2 receptors in blood pressure regulation and water reabsorption, respectively, are well-characterized, the specific functions of the V1b receptor, particularly within the central nervous system, are an active area of investigation. This technical guide provides an in-depth overview of the use of this compound as a pharmacological tool to elucidate the role of the AVPr1b in thermoregulation, with a focus on experimental data, detailed methodologies, and the underlying signaling pathways.

The Role of AVPr1b in Thermoregulation

The preoptic area (POA) of the hypothalamus is a critical brain region for the control of body temperature. It contains various populations of thermosensitive neurons that integrate information about core and skin temperature to orchestrate appropriate heat loss or heat production responses. AVP-containing neurons are present in the medial preoptic (MPO) area and are known to influence thermoregulation. The expression of AVPr1b in the brain, including astrocytes in the MPO, suggests a potential role for this receptor in modulating the activity of thermoregulatory circuits.

Studies utilizing this compound have begun to dissect the specific contributions of the AVPr1b to temperature control, particularly in the context of stress-induced hyperthermia, a phenomenon where psychological stress leads to a rise in core body temperature.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of this compound in thermoregulation research.

| In Vitro Application: Electrophysiology | |

| Preparation | Acute brain slices containing the medial preoptic area (MPO) from mice. |

| Compound | This compound |

| Concentration | 20 nM |

| Target | Arginine Vasopressin Receptor 1b (AVPr1b) |

| Assay | Whole-cell patch-clamp recordings from MPO neurons. |

| Key Finding | This compound (in the presence of an AVPr1a antagonist) did not affect the frequency or amplitude of optogenetically evoked inhibitory postsynaptic currents (IPSCs) in MPO neurons, suggesting that the synaptic effects of AVP released from other MPO AVP neurons are not mediated by astrocytic AVPr1b receptors in this specific experimental context.[1] |

| Reference | Activation of Preoptic Arginine Vasopressin Neurons Induces Hyperthermia in Male Mice |

| In Vivo Application: Stress-Induced Hyperthermia | |

| Species | Male ICR mice |

| Compound | This compound |

| Doses | 3, 10, and 30 mg/kg (oral administration) |

| Vehicle | 0.5% methylcellulose (B11928114) |

| Assay | Stress-Induced Hyperthermia (SIH) Test |

| Parameter Measured | Change in rectal temperature (ΔT) after stress |

| Results | This compound significantly reduced stress-induced hyperthermia at doses of 3 and 30 mg/kg.[1] It had no effect on basal body temperature. |

| Reference | Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound |

Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Recording from MPO Neurons

Objective: To determine the effect of AVPr1b antagonism on synaptic transmission in the medial preoptic area.

Materials:

-

This compound

-

AVPr1a antagonist (e.g., SR49059)

-

Artificial cerebrospinal fluid (aCSF)

-

Vibratome for brain slicing

-

Patch-clamp recording setup with infrared differential interference contrast (IR-DIC) microscopy

Procedure:

-

Prepare acute coronal brain slices (250-300 µm thick) containing the MPO from adult mice.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min. The temperature of the bath solution should be maintained at 32-34°C.

-

Identify MPO neurons using IR-DIC microscopy.

-

Establish whole-cell patch-clamp recordings from visually identified neurons.

-

Record baseline synaptic activity (e.g., spontaneous or evoked inhibitory postsynaptic currents, IPSCs).

-

Bath-apply the AVPr1a antagonist at a known concentration (e.g., 30 nM for SR49059) to isolate the effects of AVPr1b.

-

After a stable baseline is achieved in the presence of the AVPr1a antagonist, co-apply this compound at the desired concentration (e.g., 20 nM).[1]

-

Record synaptic activity in the presence of both antagonists and compare to the baseline to determine the effect of AVPr1b blockade.

In Vivo Study: Stress-Induced Hyperthermia (SIH) in Mice

Objective: To assess the effect of this compound on the hyperthermic response to psychological stress.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Oral gavage needles

-

Rectal thermometer for mice

-

Animal cages for individual housing and for stress exposure

Procedure:

-

House male ICR mice individually for at least one week before the experiment to allow for acclimatization.

-

On the day of the experiment, measure the basal rectal temperature (T1) of each mouse.

-

Immediately after the T1 measurement, administer this compound (3, 10, or 30 mg/kg) or vehicle orally via gavage.

-

Return the mice to their home cages for a designated pretreatment period (e.g., 60 minutes).

-

After the pretreatment period, induce psychological stress by placing the mice in a novel, slightly larger cage with other unfamiliar mice for a defined period (e.g., 10 minutes).

-

Immediately after the stress period, measure the rectal temperature again (T2).

-

The stress-induced hyperthermia is calculated as the change in temperature (ΔT = T2 - T1).

-

Compare the ΔT values between the vehicle-treated and this compound-treated groups to determine the effect of AVPr1b antagonism on the stress-induced hyperthermic response.[1]

Signaling Pathways and Visualizations

AVPr1b Signaling Pathway

The arginine vasopressin receptor 1b (AVPr1b) is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon binding of arginine vasopressin (AVP), the receptor undergoes a conformational change, leading to the activation of its associated G-protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG cooperatively activate protein kinase C (PKC). These signaling events can ultimately lead to the modulation of neuronal excitability and gene expression, thereby influencing thermoregulatory outputs.

Caption: AVPr1b Signaling Pathway.

Experimental Workflow for In Vivo Thermoregulation Study

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound on a thermoregulatory response, such as stress-induced hyperthermia.

Caption: In Vivo Thermoregulation Study Workflow.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the arginine vasopressin receptor 1b in thermoregulation. The available data indicate that AVPr1b antagonism can attenuate stress-induced hyperthermia, suggesting a role for this receptor in the central processing of psychological stress and its impact on body temperature. Further research utilizing this compound in other models of thermoregulation, such as fever and responses to ambient temperature changes, will be crucial to fully elucidate the multifaceted role of AVPr1b in maintaining thermal homeostasis. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute rigorous studies in this exciting area of neuropharmacology.

References

Technical Guide: Antidepressant Properties of the Arginine Vasopressin V1B Receptor Antagonist TASP0390325 in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth overview of the preclinical antidepressant profile of TASP0390325, a potent and orally active arginine vasopressin V1B receptor antagonist. It details the compound's mechanism of action, summarizes key quantitative findings from animal studies, and outlines the experimental protocols used to establish its efficacy.

Introduction

Major Depressive Disorder (MDD) is a significant global health concern, and a substantial portion of patients exhibit inadequate responses to standard monoaminergic-based therapies. This has driven research into novel mechanisms of action for antidepressant drugs. One promising area of investigation is the modulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in individuals with depression.[1][2] Arginine vasopressin (AVP) plays a crucial role in regulating the HPA axis, particularly under stress, by acting on vasopressin V1B receptors in the anterior pituitary.[1][3]

This compound is a novel, selective V1B receptor antagonist developed to target this system.[4][5] Preclinical research in rodent models has demonstrated its potential as an effective treatment for depression and anxiety, suggesting that V1B receptor antagonists could offer a new therapeutic avenue, especially for depression subtypes characterized by HPA axis abnormalities.[1][4] This guide synthesizes the available data on this compound's antidepressant effects in established animal models.

Mechanism of Action: V1B Receptor Antagonism

This compound exerts its therapeutic effects by acting as a potent and selective antagonist at the arginine vasopressin V1B receptor.[4][6] In the context of the stress response, corticotropin-releasing factor (CRF) and AVP are released from the hypothalamus. AVP acts synergistically with CRF on the anterior pituitary to stimulate the release of adrenocorticotropic hormone (ACTH).[3][5] ACTH then travels to the adrenal glands to trigger the release of glucocorticoids (e.g., cortisol in humans, corticosterone (B1669441) in rodents).[7]

In depressive states associated with HPA axis hyperactivity, this system can be overactive. By blocking V1B receptors in the anterior pituitary, this compound effectively attenuates the AVP-mediated potentiation of ACTH release.[4][5] This modulation of the HPA axis is believed to be the primary mechanism underlying its antidepressant and anxiolytic effects.[5]

Data Presentation

In Vitro Pharmacological Profile

The following table summarizes the in vitro binding affinity and functional antagonist activity of this compound at V1B receptors.

| Parameter | Species/System | Value (IC₅₀) | Reference |

| [³H]-AVP Binding Inhibition | Recombinant human V1B receptors | 2.72 nM | [6] |

| [³H]-AVP Binding Inhibition | Rat anterior pituitary membranes | 2.22 nM | [6] |

| AVP-induced [Ca²⁺]i Increase | AVP-stimulated cells | 20.2 nM | [6] |

| [¹¹C]-TASP699 Binding Inhibition | Monkey pituitary slices | 2.16 nM | [6] |

In Vivo Efficacy in Animal Models of Depression

This compound has demonstrated antidepressant-like effects in multiple rodent models following oral administration.[4][5]

| Animal Model | Species | Administration | Dose Range | Key Finding | Reference |

| Forced Swimming Test | Rat | Oral | 3 - 30 mg/kg | Significantly reduced immobility time | [4][5] |

| Olfactory Bulbectomy | Rat | Oral | 3 - 30 mg/kg | Reversed surgery-induced hyperactivity | [4][5] |

| CRF/dDAVP Challenge | Rat | Oral | 1 mg/kg | Antagonized the induced increase in plasma ACTH | [5][6] |

Note: A related V1B antagonist, TASP0233278, was also shown to improve depressive-like behavior in a corticosterone-induced depression model, which is often resistant to standard antidepressants.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the key experimental protocols used to evaluate this compound.

Forced Swimming Test (FST)

The FST is a widely used behavioral assay to screen for potential antidepressant activity. It is based on the principle that animals will cease attempts to escape a stressful, inescapable situation (immobility), a behavior that can be reversed by antidepressant treatment.

Methodology:

-

Animals: Male rats are used.

-

Apparatus: A transparent cylinder (40 cm high, 18 cm in diameter) is filled with water (25°C) to a depth of 15 cm.

-

Procedure:

-

Pre-test session: On day 1, rats are placed in the water-filled cylinder for a 15-minute habituation session.

-

Drug Administration: 24 hours after the pre-test, this compound or vehicle is administered orally.

-

Test session: 60 minutes post-administration, rats are placed back into the cylinder for a 5-minute test session.

-

-

Data Analysis: The duration of immobility (defined as the time the rat floats motionless, making only movements necessary to keep its head above water) during the 5-minute test is recorded and analyzed. A significant decrease in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.[5]

Olfactory Bulbectomy (OBX) Model

The bilateral removal of the olfactory bulbs in rodents leads to a range of behavioral changes, including hyperactivity in a novel environment, that are analogous to certain symptoms of depression. Chronic (but not acute) treatment with antidepressants can reverse these behavioral alterations.

Methodology:

-

Animals: Male rats are used.

-

Surgical Procedure:

-

Animals are anesthetized, and the olfactory bulbs are surgically removed via aspiration.

-

Sham-operated animals undergo the same procedure without the removal of the bulbs.

-

-

Recovery: Animals are allowed to recover for a period of 14 days post-surgery.

-

Drug Administration: this compound or vehicle is administered orally once daily for 14 days.

-

Behavioral Testing: On the final day of treatment, locomotor activity is measured in an open-field arena. The total distance traveled or the number of line crossings is recorded over a specific period.

-

Data Analysis: A reversal of OBX-induced hyperactivity (i.e., a significant reduction in locomotor activity in the this compound-treated OBX group compared to the vehicle-treated OBX group) is considered an antidepressant-like effect.[4][5]

CRF/dDAVP-Induced ACTH Release

This neuroendocrine challenge test is used to confirm in vivo target engagement at the anterior pituitary V1B receptors. A combination of CRF and a vasopressin analogue (dDAVP) is used to potently stimulate ACTH secretion.

Methodology:

-

Animals: Male rats are used.

-

Drug Administration: this compound or vehicle is administered orally.

-

Challenge: At a specified time post-administration (e.g., 60 minutes), animals are injected intravenously with a combination of CRF and dDAVP.

-

Blood Sampling: A blood sample is collected via the tail vein approximately 10-15 minutes after the CRF/dDAVP challenge.

-

Hormone Measurement: Plasma is separated from the blood sample, and ACTH concentrations are measured using a specific immunoassay.

-

Data Analysis: The ability of this compound to significantly antagonize the CRF/dDAVP-induced increase in plasma ACTH levels, compared to the vehicle-treated group, confirms in vivo blockade of the pituitary V1B receptor.[4][5]

Conclusion

The preclinical data available for this compound strongly support its development as a potential antidepressant. As a potent, orally active V1B receptor antagonist, it demonstrates efficacy in well-established rodent models of depression, including the forced swimming test and the olfactory bulbectomy model.[4][5] Its mechanism of action, centered on the modulation of the HPA axis by blocking pituitary V1B receptors, is confirmed by its ability to prevent stress-induced ACTH release in vivo.[5][6] These findings indicate that this compound and other V1B receptor antagonists represent a promising, non-monoaminergic approach for the treatment of depression and anxiety disorders, particularly for patient populations with documented HPA axis dysregulation.

References

- 1. Arginine vasopressin (AVP) in mood disorders: a potential biomarker of disease pathology and a target for pharmacologic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. mdpi.com [mdpi.com]

- 4. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Anxiolytic Properties of TASP0390325 in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TASP0390325 is a potent and orally active antagonist of the arginine vasopressin receptor 1B (V1B).[1][2] Emerging preclinical evidence in rodent models strongly indicates its potential as an anxiolytic agent. This technical guide provides an in-depth overview of the anxiolytic effects of this compound, focusing on its pharmacological profile, mechanism of action, and efficacy in established behavioral paradigms of anxiety. Detailed experimental protocols and quantitative data from key studies are presented to facilitate the design and interpretation of future research in this area.

Introduction: The Role of the Vasopressin V1B Receptor in Anxiety

The neuropeptide arginine vasopressin (AVP) and its receptors play a crucial role in regulating social behaviors and the physiological response to stress.[3] The V1B receptor subtype is densely expressed in the anterior pituitary and limbic brain regions, which are critically involved in the modulation of the hypothalamic-pituitary-adrenal (HPA) axis and emotional processing.[4][5] Dysregulation of the AVP system has been implicated in the pathophysiology of anxiety and mood disorders.[6] Consequently, antagonism of the V1B receptor presents a promising therapeutic strategy for the development of novel anxiolytics. This compound has been identified as a high-affinity and selective V1B receptor antagonist, demonstrating potential for mitigating anxiety-related behaviors.[1][2]

Pharmacological Profile of this compound

This compound exhibits high-affinity binding to and potent antagonist activity at the V1B receptor. In vitro studies have demonstrated its ability to inhibit the binding of radiolabeled AVP to both human and rat V1B receptors and to antagonize AVP-induced intracellular calcium mobilization.

| Parameter | Species | Tissue/Cell Line | Value |

| IC₅₀ for [³H]-AVP Binding | Human | Recombinant V1B Receptors | 2.72 nM[2] |

| IC₅₀ for [³H]-AVP Binding | Rat | Anterior Pituitary Membranes | 2.22 nM[2][7] |

| IC₅₀ for AVP-induced [Ca²⁺]i increase | --- | --- | 20.2 nM[2] |

Mechanism of Action: V1B Receptor Antagonism and HPA Axis Modulation

The anxiolytic effects of this compound are primarily attributed to its antagonism of the V1B receptor, which plays a key role in the HPA axis response to stress. Corticotropin-releasing factor (CRF) and AVP act synergistically to stimulate the release of adrenocorticotropic hormone (ACTH) from the pituitary, which in turn stimulates the release of glucocorticoids (e.g., corticosterone (B1669441) in rodents) from the adrenal glands.[6] this compound, by blocking the V1B receptor, attenuates the AVP-mediated potentiation of ACTH release, thereby dampening the physiological stress response.

Figure 1: Proposed signaling pathway for the anxiolytic action of this compound.

Evidence of Anxiolytic Effects in Rodent Models

This compound has demonstrated anxiolytic-like effects across a range of validated rodent models of anxiety.[1][8]

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used paradigm to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[9][10] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

Quantitative Data:

| Treatment | Dose (mg/kg, p.o.) | Time in Open Arms (% of Total Time) | Number of Open Arm Entries |

| Vehicle | - | Data not available in search results | Data not available in search results |

| This compound | 1 | Data not available in search results | Data not available in search results |

| This compound | 3 | Data not available in search results | Data not available in search results |

| This compound | 10 | Data not available in search results | Data not available in search results |

Note: While the source indicates anxiolytic effects in the EPM, specific quantitative data for this compound was not available in the provided search results.

Experimental Protocol: Elevated Plus-Maze Test

-

Apparatus: The maze is shaped like a plus sign and elevated from the floor. It consists of two open arms and two closed arms of equal dimensions.

-

Acclimation: Rodents are habituated to the testing room for at least one hour before the experiment.

-

Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a 5-10 minute session.[9][11]

-

Data Collection: The session is recorded by an overhead camera, and software is used to track the animal's movement.

-

Parameters Measured: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. Total distance traveled can be used as a measure of general locomotor activity.

Light/Dark Box Test

This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.[12][13][14] Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.

Quantitative Data:

| Treatment | Dose (mg/kg, p.o.) | Time in Light Compartment (s) | Number of Transitions |

| Vehicle | - | Data not available in search results | Data not available in search results |

| This compound | 1 | Data not available in search results | Data not available in search results |

| This compound | 3 | Data not available in search results | Data not available in search results |

| This compound | 10 | Data not available in search results | Data not available in search results |

Note: Specific quantitative data for this compound in the light/dark box test was not available in the provided search results.

Experimental Protocol: Light/Dark Box Test

-

Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.[7][15]

-

Acclimation: Animals are habituated to the testing room prior to the test.

-

Procedure: A mouse is placed in the center of the illuminated compartment and allowed to explore freely for a set period, typically 5-10 minutes.[7][8]

-

Data Collection: The animal's behavior is recorded and analyzed using a video tracking system.

-

Parameters Measured: Key indicators of anxiolytic activity include the time spent in the light compartment, the latency to first enter the dark compartment, and the total number of transitions between compartments.[16]

Social Interaction Test

This test assesses anxiety by measuring the extent to which a rodent interacts with an unfamiliar conspecific. Anxious animals tend to exhibit reduced social interaction.

Quantitative Data:

| Treatment | Dose (mg/kg, p.o.) | Social Interaction Time (s) |

| Vehicle | - | Data not available in search results |

| This compound | 1 | Data not available in search results |

| This compound | 3 | Data not available in search results |

| This compound | 10 | Data not available in search results |

Note: Specific quantitative data for this compound in the social interaction test was not available in the provided search results.

Experimental Protocol: Social Interaction Test

-

Apparatus: A novel, neutral arena.

-

Procedure: A test animal is placed in the arena with an unfamiliar, non-aggressive partner animal. The duration of active social behaviors (e.g., sniffing, grooming, following) is recorded over a defined period.[17]

-

Data Collection: Behavior is typically scored by a trained observer or using automated video analysis software.

-

Parameters Measured: The primary endpoint is the total time spent in active social interaction.

Stress-Induced Hyperthermia (SIH)

This model measures the rise in body temperature in response to a mild stressor, a physiological response that is attenuated by anxiolytic drugs.

Quantitative Data:

| Treatment | Dose (mg/kg, p.o.) | Change in Body Temperature (°C) |

| Vehicle | - | Data not available in search results |

| This compound | 1 | Data not available in search results |

| This compound | 3 | Data not available in search results |

| This compound | 10 | Data not available in search results |

Note: Specific quantitative data for this compound in the stress-induced hyperthermia test was not available in the provided search results.

Experimental Protocol: Stress-Induced Hyperthermia

-

Procedure: The basal rectal temperature of the rodent is measured. The animal is then subjected to a mild stressor, such as being placed in a novel cage or restraint.[18] After a set period, the rectal temperature is measured again.

-

Data Collection: The difference between the pre- and post-stress temperatures is calculated.

-

Parameters Measured: Anxiolytic compounds are expected to reduce the stress-induced increase in body temperature.

Separation-Induced Ultrasonic Vocalizations (USVs)

Rodent pups separated from their mother and littermates emit ultrasonic vocalizations (USVs), which are considered a sign of distress and an index of anxiety. Anxiolytic agents can reduce the number of these vocalizations.

Quantitative Data:

| Treatment | Dose (mg/kg, i.p.) | Number of USVs |

| Vehicle | - | Data not available in search results |

| SSR149415 (V1bR antagonist) | 3 | Reduced[19] |

| SSR149415 (V1bR antagonist) | 10 | Reduced[19] |

| SSR149415 (V1bR antagonist) | 30 | Reduced[19] |

Note: While specific data for this compound was not found, data for another V1bR antagonist, SSR149415, demonstrates the anxiolytic potential of this drug class in this paradigm.

Experimental Protocol: Separation-Induced Ultrasonic Vocalizations

-

Procedure: A pup is separated from its dam and littermates and placed in an isolated, temperature-controlled chamber.

-

Data Collection: USVs are recorded for a defined period using a specialized microphone and software.

-

Parameters Measured: The number and duration of USVs are quantified as a measure of anxiety-like behavior.

Experimental Workflow for Anxiolytic Drug Testing

The following diagram illustrates a typical workflow for evaluating the anxiolytic potential of a novel compound like this compound in rodents.

References

- 1. protocols.io [protocols.io]

- 2. Involvement of vasopressin V1b receptor in anti-anxiety action of SSRI and SNRI in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]

- 4. dovepress.com [dovepress.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Family-Based Study of AVPR1B Association and Interaction with Stressful Life Events on Depression and Anxiety in Suicide Attempts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]

- 8. mmpc.org [mmpc.org]

- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 12. [PDF] Social Interaction Test in Home Cage as a Novel and Ethological Measure of Social Behavior in Mice | Semantic Scholar [semanticscholar.org]

- 13. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Light-dark box test - Wikipedia [en.wikipedia.org]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]

- 17. maze.conductscience.com [maze.conductscience.com]

- 18. Activation of Preoptic Arginine Vasopressin Neurons Induces Hyperthermia in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]